N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride
Description
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUUXRWYCCJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NC2=CNN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, followed by further functionalization to introduce the pyridazine moiety . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride
Biological Activity
N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring and a pyridazine moiety. This structural configuration is significant as it contributes to the compound's interaction with various biological targets. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar scaffold exhibit inhibitory effects on various cancer cell lines, including breast, lung, and colorectal cancer cells. For instance, compounds containing the 1H-pyrazole structure have shown significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.045 | |
| HepG2 (Liver Cancer) | 0.060 | |
| A549 (Lung Cancer) | 0.050 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that this compound may be beneficial in treating inflammatory diseases.
3. Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Compounds similar to N-(1H-Pyrazol-4-yl)pyridazin-3-amine have been reported to act as positive allosteric modulators of the mGlu4 receptor, which is implicated in neuroprotection . This activity could pave the way for new therapeutic strategies in managing neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrazole and pyridazine rings can significantly alter potency and selectivity against specific biological targets.
Case Study 1: Anti-cancer Efficacy
A study evaluated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models of breast cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to controls.
Case Study 2: Neuroprotective Mechanism
In a rodent model of Parkinson's disease, administration of this compound resulted in decreased motor deficits and reduced neuronal loss in dopaminergic pathways. The study suggested that this compound modulates mGlu4 receptor activity, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Core Structural Features
The target compound shares key structural motifs with several derivatives:
- Pyrazole-Pyridazine Backbone : Central to its design, similar to N-(pyrimidin-2-yl)-1H-pyrazol-3-amine (), which replaces pyridazine with pyrimidine.
Table 1: Structural Comparison of Selected Analogs
Solubility and Stability
- Hydrochloride Salts : Both the target compound and 6-(oxan-4-yl)pyridazin-3-amine hydrochloride () exhibit improved aqueous solubility due to salt formation, critical for bioavailability in drug development.
- Thermal Stability : The target compound’s melting point is unspecified, but analogs like N-(pyrimidin-2-yl)-1H-pyrazol-3-amine melt at 201–202°C, indicating moderate thermal stability .
Q & A
Basic: What are the recommended synthetic routes for N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling pyrazole and pyridazine derivatives under nucleophilic substitution or Buchwald-Hartwig amination conditions. For example, describes a copper-catalyzed reaction using cyclopropanamine, cesium carbonate (Cs₂CO₃), and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% . To optimize yields:
- Catalyst Screening : Replace CuBr with palladium catalysts (e.g., Pd(OAc)₂) for improved cross-coupling efficiency.
- Solvent Effects : Test polar aprotic solvents like DMF or NMP for enhanced solubility of intermediates.
- Base Selection : Compare Cs₂CO₃ with K₃PO₄ or DBU to mitigate side reactions.
- Temperature Control : Gradual heating (e.g., 50–80°C) may accelerate kinetics without decomposition.
Basic: How should researchers resolve discrepancies in NMR data during structural validation of this compound?
Methodological Answer:
Discrepancies in ¹H/¹³C NMR spectra often arise from tautomerism, residual solvents, or impurities. Key steps include:
- Tautomer Analysis : Pyrazole rings exhibit keto-enol tautomerism; use DMSO-d₆ to stabilize specific forms and compare with computed spectra (DFT methods) .
- Impurity Profiling : Employ LC-MS or HPLC to identify byproducts (e.g., reports EIMS m/z 253 [M+1]⁺ for a related compound).
- Solvent Peaks : Cross-reference residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) with literature databases.
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for pyridazine NH and pyrazole C4 protons .
Advanced: What crystallographic strategies are effective for determining the crystal structure of this hydrochloride salt?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, critical for locating chloride counterions and hydrogen atoms .
- Structure Solution : Apply direct methods in SHELXS or SIR97 for phase estimation, followed by iterative refinement in SHELXL (e.g., highlights SHELXL’s robustness for small molecules) .
- Handling Disorder : For flexible pyridazine/pyrazole moieties, apply PART and SUMP restraints in SHELXL to model positional disorder.
- Validation Tools : Use PLATON to check for missed symmetry and R1 convergence (<5% for high-quality data) .
Advanced: How can computational methods aid in predicting the reactivity of this compound for functionalization?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., pyridazine N2 or pyrazole C4) for Suzuki coupling or amidation .
- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states for nucleophilic substitutions, assessing activation energies for feasibility.
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal conditions for regioselective functionalization (e.g., discusses ML-driven optimization) .
Advanced: What strategies address low yields in multi-step syntheses of analogs (e.g., N-cyclopropyl derivatives)?
Methodological Answer:
Low yields (e.g., 17.9% in ) often stem from steric hindrance or intermediate instability. Mitigation approaches include:
- Protecting Groups : Temporarily protect pyrazole NH with Boc groups to prevent side reactions during cyclopropane coupling .
- Flow Chemistry : Conduct high-temperature steps in continuous flow reactors to reduce decomposition (residence time <5 minutes).
- Catalyst Optimization : Screen ligands (e.g., Xantphos, BINAP) to enhance Cu/Pd catalyst turnover in cross-couplings .
Advanced: How can researchers validate the hydrochloride salt’s stoichiometry and counterion interactions?
Methodological Answer:
- Elemental Analysis : Compare experimental C/H/N/Cl% with theoretical values (e.g., 255.75 g/mol for C₁₁H₁₈ClN₅ in ).
- IR Spectroscopy : Confirm N–H⁺Cl⁻ interactions via broad stretches at 2500–3000 cm⁻¹ and sharp Cl⁻ peaks at 600–700 cm⁻¹ .
- SC-XRD : Locate chloride ions in crystal lattices and measure H-bond distances (e.g., N–H···Cl <2.2 Å indicates strong ion pairing) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity; compare retention times with standards (e.g., uses EIMS for validation).
- TGA/DSC : Monitor decomposition onset temperatures to detect hydrate/solvate impurities (e.g., HCl loss >150°C).
- ¹³C NMR DEPT : Differentiate CH₃/CH₂ groups in pyrazole/pyridazine rings from residual solvent signals .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at pyridazine C5) to enhance binding to kinase targets (e.g., ’s AI-1 derivative) .
- Salt Forms : Compare hydrochloride with mesylate or tosylate salts for solubility-driven bioactivity changes.
- In Silico Docking : Use AutoDock Vina to predict binding poses against receptors (e.g., EGFR or CDK2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
